H-Orn(Fmoc)-OH

Descripción general

Descripción

H-Orn(Fmoc)-OH, also known as Nα-(9-Fluorenylmethyloxycarbonyl)-L-ornithine, is a derivative of the amino acid ornithine. The compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a popular protecting group in solid-phase peptide synthesis (SPPS) because it can be removed under mild basic conditions, making it suitable for synthesizing complex peptides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Orn(Fmoc)-OH typically involves the protection of the amino group of L-ornithine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The resulting product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yields. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides with multiple amino acids, including those with Fmoc-protected ornithine .

Análisis De Reacciones Químicas

Types of Reactions

H-Orn(Fmoc)-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF, revealing the free amino group of ornithine.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

The primary product formed from these reactions is the peptide chain with the desired sequence, including the incorporation of ornithine at specific positions. The deprotection step yields the free amino group of ornithine, ready for further coupling reactions .

Aplicaciones Científicas De Investigación

Peptide Synthesis

H-Orn(Fmoc)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) . This method allows for the efficient assembly of peptide chains by sequentially adding protected amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety that can be easily removed under mild basic conditions, facilitating the synthesis of complex peptides with high purity and yield. Its application in synthesizing peptides includes:

- Model Peptide Synthesis : this compound has been used to create model peptides for studying stability and folding properties under solid-phase conditions .

- Siderophore Synthesis : It has been instrumental in synthesizing marine siderophores like amphibactin and moanachelin, which are critical for iron transport in bacteria .

Drug Development

The compound is integral to the development of peptide-based therapeutics. Its applications include:

- Designing Therapeutics : this compound enables researchers to design new drugs that target specific diseases through tailored peptide sequences. Its versatility allows for modifications that can enhance the efficacy and specificity of therapeutic agents .

- Cancer Therapy : Research indicates that peptides synthesized using this compound can act as inhibitors targeting cancer cells, thereby improving treatment outcomes .

Bioconjugation

In bioconjugation processes, this compound is used to attach peptides to various biomolecules, enhancing targeted drug delivery systems. This capability is essential for developing therapies that require precise localization within biological systems.

Protein Engineering

This compound plays a significant role in protein engineering by allowing scientists to modify proteins for improved stability and functionality. This is particularly important in biotechnological applications where engineered proteins must maintain their activity under various conditions.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of H-Orn(Fmoc)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of ornithine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to the growing peptide chain .

Comparación Con Compuestos Similares

Similar Compounds

H-Lys(Fmoc)-OH: Similar to H-Orn(Fmoc)-OH, this compound is used in peptide synthesis to protect the amino group of lysine.

H-Arg(Fmoc)-OH: This compound protects the amino group of arginine during peptide synthesis.

H-Asp(Fmoc)-OH: Used to protect the amino group of aspartic acid in peptide synthesis

Uniqueness

This compound is unique due to the presence of the ornithine residue, which has a side chain that can form hydrogen bonds and ionic interactions, enhancing the stability and functionality of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

Actividad Biológica

H-Orn(Fmoc)-OH, or Fmoc-protected L-ornithine, is a derivative of the amino acid ornithine, commonly used in peptide synthesis. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. The following sections provide a detailed examination of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

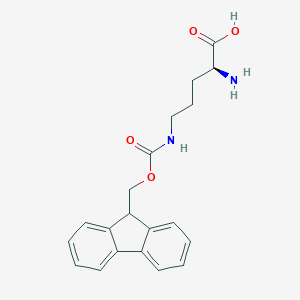

This compound is characterized by the following chemical structure:

- Molecular Formula: CHNO

- Molecular Weight: 478.52 g/mol

- CAS Number: 109425-55-0

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety that facilitates the synthesis of peptides by preventing unwanted reactions during the coupling process.

Antimicrobial Activity

Research has demonstrated that peptides containing ornithine exhibit significant antimicrobial properties. A study on ultra-short peptides synthesized with ornithine revealed their effectiveness against various pathogens. The following table summarizes the findings related to the antimicrobial activity of these peptides:

| Peptide Sequence | Pathogen | IC50 (μM) | Activity |

|---|---|---|---|

| Phe-Orn-Phe-Orn | Staphylococcus aureus | 3.31 | Strong antibacterial |

| Lys-Phe-Phe-Orn | Escherichia coli | 2.57 | Strong antibacterial |

| Orn-Phe | Pseudomonas aeruginosa | 10.00 | Moderate antibacterial |

These results indicate that the presence of ornithine in peptide sequences enhances their antibacterial activity, particularly when combined with hydrophobic residues like phenylalanine .

Antimalarial Activity

In addition to its antimicrobial properties, this compound has shown promise in antimalarial applications. A study investigating the effects of various tetrapeptides on Plasmodium berghei demonstrated that certain sequences containing ornithine exhibited potent antimalarial activity:

| Tetrapeptide | IC50 (μM) | Activity |

|---|---|---|

| Phe-Orn-Phe-Orn | 3.31 | High efficacy |

| Lys-Phe-Phe-Orn | 2.57 | High efficacy |

| Orn-Phe-Lys | 10.00 | Moderate efficacy |

The study concluded that modifications in the amino acid sequence significantly influenced the biological activity, with specific configurations yielding better results against malaria parasites .

Case Study 1: Synthesis and Evaluation of Peptide Derivatives

A comprehensive study synthesized several derivatives of this compound to evaluate their biological activities. The research focused on altering side-chain configurations and terminal residues to assess their impact on both antibacterial and antimalarial activities. The findings highlighted that peptides with non-polar amino acids at the N-terminus exhibited enhanced membrane permeability and biological activity .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Further investigations into the structure-activity relationship of ornithine-containing peptides revealed that specific substitutions at critical positions could dramatically alter their effectiveness. For instance, replacing basic residues with less polar ones improved both solubility and bioactivity against target pathogens .

Propiedades

IUPAC Name |

(2S)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQSWMYLYLRAMJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.